Harmol

Description

This compound has been reported in Polygala tenuifolia, Passiflora amethystina, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

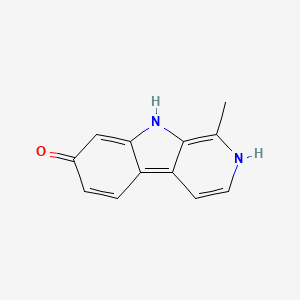

1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBJNGFCXDOYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40580-83-4 (hydrochloride) | |

| Record name | Harmol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10876697, DTXSID10960989 | |

| Record name | HARMOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-03-6, 40580-83-4 | |

| Record name | Harmol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HARMOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harmol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PQ075MCA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Harmol's Mechanism of Action: A Technical Guide for Researchers

Harmol, a β-carboline alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-tumor, neuroprotective, and anti-inflammatory effects.[1][2] This technical guide provides an in-depth review of the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its impact on key signaling pathways and cellular processes. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several critical cellular processes, primarily through the induction of autophagy and apoptosis.

Autophagy Induction

This compound is a potent activator of autophagy, a cellular process responsible for the degradation of damaged organelles and protein aggregates.[1] This is primarily achieved through the activation of the AMP-activated protein kinase (AMPK) signaling pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR).[2]

The activation of AMPK by this compound leads to the phosphorylation and activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2] Activated TFEB translocates to the nucleus, where it promotes the expression of genes involved in autophagy and lysosomal function.[2] This this compound-induced autophagy is dependent on the Atg5/Atg12 conjugation system.[3]

The key signaling cascade involved is the AMPK/mTOR/TFEB pathway . This compound treatment leads to increased phosphorylation of AMPK and decreased phosphorylation of mTOR.[2] This cascade ultimately enhances the clearance of cellular debris and pathogenic protein aggregates, such as α-synuclein, which is implicated in Parkinson's disease.[2]

Apoptosis Induction

In addition to autophagy, this compound can induce programmed cell death, or apoptosis, in various cancer cell lines.[1][4] A key mechanism is the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[4] This activation occurs independently of the Fas/Fas ligand interaction.[4] this compound has been shown to enhance the activity of caspases-3, -6, -8, and -9 in human lung carcinoma H596 cells.[1]

Furthermore, this compound can suppress the Akt/mTOR pathway, which is a critical survival pathway in many cancers.[1] By inhibiting this pathway, this compound promotes the expression of pro-apoptotic proteins and induces apoptosis.

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data available on the efficacy of this compound in various experimental models.

| Cell Line | Assay | IC50 / Effective Concentration | Reference |

| U251MG (human glioblastoma) | Cell Proliferation | Time- and dose-dependent inhibition (0-100 μM) | [1] |

| H596 (human lung carcinoma) | Cytotoxicity | Strong cytotoxicity | [1] |

| A549 (human lung carcinoma) | Cytotoxicity | Slight cytotoxicity | [1] |

| H226 (human lung carcinoma) | Cytotoxicity | Slight cytotoxicity | [1] |

| PC12 | α-synuclein reduction | Dose- and time-dependent (3-30 μM) | [1] |

| C2C12 | Autophagy activation | 1.3 μg/mL | [1] |

| HeLa | TFEB nuclear translocation | 30 μM | [1] |

| N2a | TFEB nuclear translocation | 30 μM | [2] |

| Parameter | Cell Line/Model | Treatment | Observation | Reference |

| Caspase-3, -6, -8, -9 activity | H596 | 60 μM this compound, 3-6 h | Enhanced activity | [1] |

| α-synuclein levels | PC12 | 3-30 μM this compound, 6-24 h | Reduced levels | [1] |

| Survivin expression | U251MG | 0-100 μM this compound, 0-48 h | Inhibited expression | [1] |

| LC3-I and LC3-II expression | U251MG | 0-100 μM this compound, 0-48 h | Promoted expression | [1] |

| Mitochondrial function markers | C2C12 | 1.3 μg/mL this compound, 16 h | Upregulated expression | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for assessing its activity.

Caption: Signaling pathways modulated by this compound.

Caption: General experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Phosphorylated Proteins (p-AMPK, p-mTOR) and Autophagy Markers (LC3, TFEB)

-

Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-mTOR, mTOR, LC3, TFEB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Immunofluorescence for TFEB Nuclear Translocation

-

Cell Culture on Coverslips: Grow cells on glass coverslips in a 24-well plate.

-

This compound Treatment: Treat cells with this compound (e.g., 30 µM) for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with an anti-TFEB antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize the subcellular localization of TFEB using a fluorescence microscope.

Caspase Activity Assay

-

Cell Lysis: Following this compound treatment, lyse the cells according to the manufacturer's protocol of a colorimetric or fluorometric caspase activity assay kit.

-

Substrate Addition: Add the specific caspase substrate (e.g., DEVD for caspase-3) to the cell lysates.

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Quantify the caspase activity relative to a control group.

Other Notable Mechanisms and Effects

-

Monoamine Oxidase (MAO) Inhibition: this compound is a known inhibitor of monoamine oxidase, particularly MAO-A, which contributes to its antidepressant-like effects.[1]

-

Neuroprotection: this compound has demonstrated neuroprotective properties by attenuating oxidative damage and mitochondrial dysfunction in models of neurodegenerative diseases.[5][6] It can scavenge reactive oxygen species and inhibit thiol oxidation.[5]

-

Anti-inflammatory Effects: this compound exhibits anti-inflammatory activity, which may be linked to its antioxidant properties and modulation of inflammatory signaling pathways.[7][8]

-

Selective Androgen Receptor Modulator (SARM) Activity: Recent studies suggest that this compound may act as a novel SARM, protecting pancreatic β-cells and improving glucose tolerance in models of type 2 diabetes.[9]

Conclusion

This compound is a multifaceted β-carboline alkaloid with significant therapeutic potential. Its primary mechanisms of action involve the induction of autophagy through the AMPK/mTOR/TFEB pathway and the promotion of apoptosis via caspase activation and Akt/mTOR inhibition. These core mechanisms underpin its observed anti-tumor, neuroprotective, and anti-inflammatory activities. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic promise of this compound. Future research should continue to elucidate the intricate details of its signaling pathways and explore its potential in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Monitoring TFEB translocation [pubmed.ncbi.nlm.nih.gov]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Harmol: A Technical Guide to its Discovery, Historical Background, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmol, a fluorescent psychoactive β-carboline alkaloid, is a significant metabolite of the more abundant harmala alkaloid, harmine. Historically intertwined with the traditional use of plants like Peganum harmala (Syrian rue) and the Amazonian psychedelic brew Ayahuasca, this compound has emerged as a molecule of interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailed experimental protocols for its isolation and synthesis, and a comprehensive overview of its engagement with key cellular signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Historical Background and Discovery

The story of this compound is inseparable from the broader history of harmala alkaloids. For centuries, Peganum harmala has been used in traditional medicine across the Middle East and North Africa.[1][2] Archaeological evidence suggests the use of harmal (Syrian rue) for fumigation dates back to the Iron Age in ancient Arabia, highlighting its long-standing cultural and medicinal significance.

The scientific investigation into these compounds began in the 19th century. In 1837, Fr. Göbel first isolated harmaline from Peganum harmala.[3] This was followed by the isolation of harmine from the same plant by J. Fritzsche in 1848.[4] The chemical structures of both harmine and harmaline were later elucidated in 1927 by Richard Helmuth Fredrick Manske and his colleagues.[5]

This compound itself was identified as a major in vivo metabolite of harmine in humans.[6] It is formed through the O-demethylation of the methoxy group at the 7-position of the harmine molecule. While the specific individual who first isolated or synthesized this compound is not prominently documented, its discovery is a direct consequence of the extensive research into the metabolism and pharmacology of harmine.

Physicochemical Properties and Quantitative Data

This compound (1-methyl-9H-pyrido[3,4-b]indol-7-ol) is a tricyclic aromatic compound. Its key physicochemical properties and quantitative data related to its isolation and biological activity are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O | |

| Molar Mass | 198.22 g/mol | |

| Melting Point | 248 °C | [7] |

| Appearance | White solid | [7] |

| Parameter | Value | Reference |

| Isolation from Peganum harmala (Total Alkaloids) | ||

| Yield from Seeds (Carbon Dioxide Extraction) | 0.19% - 0.27% | [8] |

| Synthesis from Harmine | ||

| Yield (O-demethylation with HBr/Acetic Acid) | 100% | [7] |

| MAO Inhibition | ||

| IC₅₀ for MAO-A | Data not available in searched literature | |

| IC₅₀ for MAO-B | Data not available in searched literature |

Experimental Protocols

This section provides detailed methodologies for the isolation of harmala alkaloids from natural sources and the chemical synthesis of this compound from its precursor, harmine.

Isolation of Harmala Alkaloids from Peganum harmala Seeds

This protocol outlines a standard laboratory procedure for the extraction and isolation of the total alkaloid fraction from Peganum harmala seeds, from which this compound can be further purified.

Materials:

-

Dried, powdered Peganum harmala seeds

-

Hexane

-

Methanol

-

Hydrochloric acid (HCl), 5% solution

-

Sodium hydroxide (NaOH), 25% solution

-

Chloroform

-

Anhydrous sodium sulfate

-

Conical flasks, beakers, separatory funnel

-

Reflux apparatus

-

Hot plate

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Defatting: Place 30 g of powdered Peganum harmala seeds into a conical flask and add 65 mL of hexane. Stir the mixture for 30 minutes. Filter the mixture to remove the hexane, which contains the fatty components.[1]

-

Extraction: Transfer the defatted seed residue to a flask and add 120 mL of a solution of 5% HCl in 60% methanol. Heat the mixture on a hot plate at 50°C for 30 minutes under reflux.[1]

-

Centrifugation and Evaporation: Centrifuge the extract and collect the supernatant. Evaporate the methanol from the supernatant by gentle heating on a hot plate.[1]

-

Basification: To the remaining aqueous extract, add 25% NaOH solution dropwise until the solution becomes alkaline (check with litmus paper). This will precipitate the alkaloids.

-

Liquid-Liquid Extraction: Transfer the alkaline solution to a separatory funnel and add an equal volume of chloroform. Shake vigorously and allow the layers to separate. Collect the lower chloroform layer, which now contains the harmala alkaloids. Repeat the extraction with fresh chloroform twice more.

-

Drying and Concentration: Combine the chloroform extracts and add a small amount of anhydrous sodium sulfate to remove any residual water. Decant or filter the dried chloroform solution and concentrate it using a rotary evaporator to obtain the crude alkaloid extract.

-

Further Purification (Optional): The crude extract, which contains a mixture of harmine, harmaline, and other alkaloids, can be further purified using column chromatography or preparative thin-layer chromatography to isolate individual components, including this compound if present in sufficient quantities in the source material.

Synthesis of this compound from Harmine (O-Demethylation)

This protocol describes the chemical synthesis of this compound by the demethylation of harmine.

Materials:

-

Harmine (1-methyl-7-methoxy-β-carboline)

-

Acetic acid

-

Hydrobromic acid (HBr), 47% w/v

-

Distilled water

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Argon or Nitrogen gas supply (for inert atmosphere)

Procedure:

-

Reaction Setup: In a round bottom flask, combine 5 g of harmine with 100 mL of acetic acid and 100 mL of 47% hydrobromic acid.[7]

-

Reflux: Place the flask under an inert atmosphere of argon or nitrogen and reflux the mixture for 15 hours.[7]

-

Dilution and Evaporation: After cooling, dilute the reaction mixture with 1 L of distilled water.[7]

-

Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator to yield 1-methyl-7-hydroxy-β-carboline (this compound).[7] The reported yield for this reaction is 100%.[7]

Signaling Pathways and Biological Activity

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily related to programmed cell death (apoptosis) and cellular recycling (autophagy). It is also a known inhibitor of monoamine oxidases.

This compound-Induced Apoptosis

This compound has been shown to induce apoptosis in certain cancer cell lines through a caspase-8-dependent pathway that is independent of the Fas/Fas ligand interaction.

Key Events in this compound-Induced Apoptosis:

-

Caspase-8 Activation: this compound directly or indirectly leads to the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.

-

Bid Cleavage: Activated caspase-8 cleaves Bid to its truncated form, tBid.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): tBid translocates to the mitochondria and induces MOMP, leading to the release of cytochrome c.

-

Apoptosome Formation and Caspase-9 Activation: Cytochrome c in the cytosol binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.

-

Executioner Caspase Activation: Both activated caspase-8 and caspase-9 can activate the executioner caspase, caspase-3.

-

Cell Death: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

This compound-Induced Autophagy

In other cellular contexts, this compound induces autophagy, a cellular self-degradation process. This process appears to be mTOR-independent and involves the activation of the ERK1/2 and AMPK signaling pathways.

Key Events in this compound-Induced Autophagy:

-

ERK1/2 and AMPK Activation: this compound treatment leads to the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and AMP-activated Protein Kinase (AMPK).

-

TFEB Nuclear Translocation: Activated AMPK can lead to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

-

Autophagosome Formation: These signaling events initiate the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic components. This process involves the conversion of LC3-I to LC3-II.

-

Autolysosome Formation and Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the engulfed material is degraded by lysosomal hydrolases.

Monoamine Oxidase (MAO) Inhibition

This compound is a known inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAOs can lead to increased levels of these neurotransmitters in the brain, which is the basis for the antidepressant effects of some MAO inhibitors. The specific inhibitory potency (IC₅₀ values) of this compound for MAO-A and MAO-B are crucial for understanding its pharmacological profile, though these values were not available in the searched literature.

Experimental Workflows

This section outlines the workflows for key experiments used to characterize the biological activity of this compound.

Western Blotting for Apoptosis Markers

This workflow details the steps to assess this compound-induced apoptosis by detecting the cleavage of caspases and other marker proteins.

LC3 Turnover Assay for Autophagy

This workflow describes how to measure autophagic flux in response to this compound treatment by analyzing the levels of LC3-II in the presence and absence of a lysosomal inhibitor.

MAO Inhibition Assay

This workflow outlines the general procedure for determining the inhibitory effect of this compound on MAO-A and MAO-B activity.

Conclusion

This compound, a metabolite of the historically significant harmala alkaloid harmine, presents a compelling profile for further scientific investigation. Its well-defined chemical structure and the availability of synthetic routes, coupled with its known interactions with critical cellular pathways such as apoptosis and autophagy, position it as a valuable tool for cell biology research and a potential lead compound in drug discovery. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to explore the multifaceted nature of this compound and its derivatives. Future research should focus on elucidating the precise molecular targets of this compound, determining its in vivo efficacy and safety profile, and exploring its potential therapeutic applications in oncology and neuropharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabolism of the beta-carbolines, harmine and this compound, by liver microsomes from phenobarbitone- or 3-methylcholanthrene-treated mice. Identification and quantitation of two novel harmine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Harmol β-Carboline Alkaloid Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmol, a prominent member of the β-carboline alkaloid family, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its core chemical and physical properties, multifaceted pharmacological effects, and underlying mechanisms of action. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to offer a clear and concise understanding of this compound's complex biological interactions.

Introduction

This compound is a naturally occurring β-carboline alkaloid found in various plants, notably Peganum harmala. It is also a key metabolite of other harmala alkaloids, such as harmine. The unique tricyclic structure of the β-carboline scaffold imparts a wide range of biological activities to these molecules. This compound, in particular, has demonstrated significant potential as a therapeutic agent, exhibiting antitumor, neuroprotective, anti-aging, antidepressant, antiviral, and antifungal properties. This guide aims to provide an in-depth technical resource for professionals engaged in the research and development of this compound and its derivatives.

Chemical and Physical Properties

This compound, with the chemical formula C₁₂H₁₀N₂O, is characterized by a 9H-pyrido[3,4-b]indole skeleton with a methyl group at position 1 and a hydroxyl group at position 7.

| Property | Value |

| IUPAC Name | 1-methyl-9H-pyrido[3,4-b]indol-7-ol |

| Molecular Formula | C₁₂H₁₀N₂O |

| Molecular Weight | 198.22 g/mol |

| CAS Number | 487-03-6 |

| Appearance | Solid |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through various mechanisms, primarily by modulating key cellular signaling pathways.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of cancer cell lines. Its anticancer mechanism involves the induction of autophagy and apoptosis, often associated with the downregulation of survival proteins like survivin and the modulation of the Akt/mTOR pathway.

Neuroprotective and Antidepressant Activity

A significant aspect of this compound's bioactivity is its potent inhibition of monoamine oxidase (MAO), particularly MAO-A. By inhibiting MAO-A, this compound increases the levels of monoamine neurotransmitters, such as serotonin, in the brain, which is a key mechanism for its antidepressant effects. Its neuroprotective properties are linked to the activation of the AMPK-mTOR-TFEB signaling pathway, which enhances the clearance of toxic protein aggregates, such as α-synuclein, through the autophagy-lysosome pathway. This suggests its potential in the treatment of neurodegenerative disorders like Parkinson's disease.

Antiviral and Antifungal Activity

This compound has shown inhibitory effects against various viruses, including Dengue virus, by potentially impairing the maturation and release of new virus particles. Its antifungal activity has been observed against pathogenic fungi, where it can disrupt cell membrane integrity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Enzyme | IC₅₀ | Organism | Comments |

| MAO-A | 27 µg/L (P. harmala seed extract) | Human | Potent, reversible, and competitive inhibition. |

| MAO-A | 159 µg/L (P. harmala root extract) | Human | Strong inhibition. |

| MAO-B | - | Human | Poor inhibitor. |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |

| U251MG | Glioblastoma | Not explicitly stated, but dose-dependent inhibition observed up to 100 µM | 24, 48 |

| A549 | Non-small cell lung cancer | Not explicitly stated, but induces cell death | - |

| HeLa | Cervical Cancer | 10.22 ± 0.28 µg/mL | - |

| LS174 | Colon Cancer | >10.22 ± 0.28 µg/mL | - |

Note: Explicit IC₅₀ values for this compound against many cell lines are not consistently reported in the literature, with many studies describing dose-dependent effects without a specific IC₅₀.

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | Route | Dose | Value |

| Metabolism | IV | 20 µmol/kg | Ratio of sulfate-to-glucuronide recovery is 2.7 |

| Biliary Excretion | Liver Perfusion | ~2.0 nmol/min/g liver | ~70% of the dose recovered as this compound sulfate |

Table 4: Toxicity Data

| Organism | Route of Administration | LD₅₀ |

| Not Specified | Not Specified | Data not available |

Note: Specific LD₅₀ values for this compound were not found in the reviewed literature. The compound is generally described as "Harmful if swallowed."

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound.

Caption: this compound-induced autophagy via the AMPK-mTOR-TFEB pathway.

Caption: Mechanism of this compound's antidepressant effect via MAO-A inhibition.

Experimental Workflow Diagram

An In-Depth Technical Guide to the Biological Functions of Harmol

Executive Summary

Harmol is a β-carboline alkaloid recognized for its diverse and potent biological activities. While not endogenously synthesized by mammals, it is readily formed in vivo through the O-demethylation of the plant-derived alkaloid harmine, making it a significant xenobiotic metabolite.[1] This guide provides a comprehensive overview of the known biological functions of this compound, focusing on the molecular pathways it modulates. Key areas of activity include potent neuroprotective effects relevant to Parkinson's disease, anti-tumorigenic properties in various cancers, and significant roles in metabolic regulation and aging. This compound primarily exerts these effects by modulating critical signaling pathways, most notably activating the AMPK-mTOR-TFEB axis to enhance autophagy, inhibiting the Akt/mTOR pathway to induce apoptosis in cancer cells, and modulating monoamine oxidase B (MAO-B) and GABA-A receptors. This document consolidates quantitative pharmacological data, details key experimental protocols for its study, and visualizes its mechanisms of action through signaling pathway diagrams, serving as a technical resource for researchers and professionals in drug development.

The Nature of this compound: An Endogenous Metabolite of an Exogenous Compound

This compound (1-Methyl-9H-pyrido[3,4-b]indol-7-ol) is a fluorescent, tricyclic β-carboline alkaloid.[2][3] It is crucial to distinguish its origin: this compound is not produced de novo by the human body. Its presence in mammals is the result of the metabolic breakdown of harmine, another β-carboline alkaloid found in plants such as Peganum harmala.[1][4] The conversion from harmine to this compound occurs via O-demethylation in the liver.[1][5] Therefore, while its functions are observed within the body (in vivo), it is technically a xenobiotic metabolite whose concentration depends on the ingestion of its precursor.

Core Biological Activities and Signaling Pathways

This compound's pleiotropic effects stem from its ability to interact with multiple fundamental cellular signaling pathways.

A significant area of this compound research is its potential in neurodegenerative diseases like Parkinson's disease, primarily through its ability to clear abnormal protein aggregates.[4][6] this compound promotes the degradation of α-synuclein by activating the autophagy-lysosome pathway (ALP).[6][7]

The mechanism is centered on the AMPK-mTOR-TFEB signaling axis .[6]

-

AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[6]

-

mTOR Inhibition: Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR), a master regulator of cell growth and an inhibitor of autophagy.[6][7]

-

TFEB Nuclear Translocation: The inhibition of mTOR allows for the dephosphorylation of Transcription Factor EB (TFEB).[6] Dephosphorylated TFEB translocates from the cytoplasm to the nucleus.[6][7]

-

Gene Transcription: In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, upregulating the expression of genes involved in autophagy and lysosomal biogenesis.[6]

This cascade restores autophagic flux, enhances the cell's capacity to degrade misfolded proteins like α-synuclein, and improves motor function in preclinical Parkinson's models.[6][7]

This compound exhibits anti-cancer properties by inducing both autophagy and apoptosis in various cancer cell lines, including human glioma and non-small cell lung cancer cells.[1][6][8] This action is often mediated by the inhibition of the prosurvival Akt/mTOR pathway .[7] By suppressing this pathway, this compound downregulates the expression of key anti-apoptotic proteins like survivin, ultimately leading to programmed cell death.[1]

This compound functions as a mitohormetic compound, meaning it induces a low level of mitochondrial stress that results in a compensatory improvement of mitochondrial function and overall metabolic health.[9][10] This is achieved through the simultaneous modulation of two key targets:

-

Monoamine Oxidase B (MAO-B): An enzyme involved in neurotransmitter metabolism.

-

GABA-A Receptor: A major inhibitory neurotransmitter receptor.

Modulating these targets reproduces this compound's mitochondrial benefits.[9][10][11] In animal models, this translates to improved glucose tolerance, reduced liver steatosis, and enhanced insulin sensitivity.[8][9] Furthermore, these effects contribute to anti-aging properties, with this compound treatment extending the lifespan of C. elegans and D. melanogaster and delaying the onset of frailty in aged mice.[7][9]

This compound can influence the body's processing of other foreign compounds. It has been shown to inhibit the dioxin-mediated induction of Cytochrome P450 1A1 (CYP1A1), a crucial enzyme in activating carcinogens.[12] This inhibition occurs at both the transcriptional and post-translational levels and involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[12]

Quantitative Pharmacological Data

The biological effects of this compound are dose-dependent. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound in Cellular Models

| Target/Process | Cell Line | Concentration Range | Observed Effect | Reference |

|---|---|---|---|---|

| α-Synuclein Degradation | PC12 cells | 3–30 µM | Dose- and time-dependent reduction of α-synuclein levels. | [7] |

| TFEB Nuclear Translocation | HeLa, N2a cells | 30 µM | Enhanced nuclear translocation of TFEB. | [7] |

| Autophagy Induction | U251MG glioma cells | 0–100 µM | Promotion of LC3-I to LC3-II conversion, suppression of Akt/mTOR. | [7] |

| Cell Proliferation Inhibition | U251MG glioma cells | 0–100 µM | Time- and dose-dependent inhibition of cell proliferation. | [7] |

| CYP1A1 Catalytic Activity | HepG2 cells | 0.5–12.5 µM | Concentration-dependent inhibition of TCDD-mediated CYP1A1 induction by up to 91%. |[12] |

Table 2: In Vivo Dosages and Pharmacokinetic Parameters of this compound

| Animal Model | Dosage & Route | Duration | Key Outcomes | Pharmacokinetic Parameters | Reference |

|---|---|---|---|---|---|

| Humans | N/A | N/A | N/A | Elimination half-life: 1.5–2.0 hours. | [1] |

| A53T α-synuclein Mice | 10, 20, 40 mg/kg (i.g.) | 1 month | Improved motor deficits, attenuated α-synuclein load. | N/A | [6] |

| C57BL/6J Mice (Acute) | 100 mg/kg (p.o.) | Single dose | Activated mitophagy and AMPK pathway in liver and muscle. | Peak plasma/liver/brain levels measured at 3, 7, 24h. | [9][13] |

| C57BL/6J Mice (Chronic) | 100 mg/kg/day (in water) | 3 weeks | Mild anxiety-reducing effect. | N/A | [7][13] |

| Diet-induced Obese Mice | 100 mg/kg (p.o.) | 3 months | Improved insulin/glucose homeostasis. | N/A | [7] |

| C. elegans, D. melanogaster | 15 µg/kg (in medium) | Lifespan | Extended lifespan. | N/A |[7][9] |

Key Experimental Methodologies

Reproducing and building upon existing research requires standardized protocols. The following sections detail common methodologies used to investigate this compound's functions.

-

Cell Seeding: Plate cells (e.g., PC12, U251MG, HepG2) in appropriate culture vessels (e.g., 6-well or 96-well plates) at a predetermined density to ensure they are in a logarithmic growth phase at the time of treatment.[4][14]

-

Culture Conditions: Maintain cells in a suitable medium, such as DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[4]

-

Stock Solution Preparation: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). Store at -20°C.

-

Treatment: Dilute the this compound stock solution in a complete culture medium to achieve the desired final working concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration in the culture should be kept low (typically <0.1%) to avoid solvent-induced artifacts.[8]

-

Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for the specified duration (e.g., 6, 12, 24, or 48 hours) before proceeding with downstream analysis.[7]

-

Protein Extraction: Following treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-mTOR, anti-TFEB, anti-LC3B) overnight at 4°C.[4][6]

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[4] Visualize protein bands using an Enhanced Chemiluminescence (ECL) reagent and an imaging system.[4]

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control like β-actin or GAPDH.

While a specific this compound receptor binding assay is not detailed in the literature, its interaction with targets like MAO-B or GABA-A receptors can be quantified using a competitive binding assay. This protocol describes the general principle.[12][15]

-

Reagent Preparation: Prepare a source of the target receptor (e.g., cell membranes, purified protein), a radiolabeled ligand known to bind the target (e.g., ³H-labeled), and unlabeled this compound at various concentrations.

-

Assay Setup: In a multi-well plate, combine the receptor source, a fixed concentration of the radiolabeled ligand (typically at or below its dissociation constant, Kd), and varying concentrations of unlabeled this compound (the competitor).

-

Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

-

Separation of Bound/Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by rapid filtration over a glass fiber filter, which traps the receptor-ligand complexes.[15]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The resulting sigmoidal curve can be used to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) for this compound can then be determined using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound, a primary metabolite of harmine, demonstrates a remarkable spectrum of biological activities with significant therapeutic potential. Its ability to modulate fundamental cellular processes—most notably autophagy, apoptosis, and mitochondrial function—positions it as a compelling lead compound for neurodegenerative diseases, oncology, and metabolic disorders. Its actions on the AMPK-mTOR-TFEB and Akt/mTOR pathways are particularly well-documented.

Future research should aim to:

-

Elucidate the full range of its molecular targets to better understand its pleiotropic effects.

-

Conduct comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies in higher animal models to optimize dosing and assess safety profiles.

-

Synthesize this compound derivatives to enhance potency, selectivity, and pharmacokinetic properties, such as improving its ability to cross the blood-brain barrier.

-

Explore its potential in combination therapies, particularly in cancer treatment, where its pro-autophagic and pro-apoptotic effects could synergize with conventional chemotherapeutics.

This technical guide serves as a foundational resource, consolidating current knowledge and providing the necessary framework for advancing the scientific and clinical investigation of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride dihydrate induces autophagy in neuro cells and promotes the degradation of α‐Syn by Atg5/Atg12‐dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of the beta-carbolines, harmine and this compound, by liver microsomes from phenobarbitone- or 3-methylcholanthrene-treated mice. Identification and quantitation of two novel harmine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound promotes α-synuclein degradation and improves motor impairment in Parkinson’s models via regulating autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Peripheral modulation of antidepressant targets MAO-B and GABAAR by this compound induces mitohormesis and delays aging in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peripheral modulation of antidepressant targets MAO-B and GABAAR by this compound induces mitohormesis and delays aging in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Harmaline and harmalol inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Single-Cell Analysis of CHO Cells Reveals Clonal Heterogeneity in Hyperosmolality-Induced Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Harmol Pharmacokinetics and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmol, a β-carboline alkaloid, is a key metabolite of the pharmacologically active compounds harmine and harmaline. It is also found in various medicinal plants and has demonstrated a range of biological activities, including potential anticancer and neuroprotective effects. A thorough understanding of its pharmacokinetic (PK) profile and metabolic fate is crucial for its development as a therapeutic agent and for assessing its safety and efficacy. This technical guide provides an in-depth overview of the current knowledge on this compound's absorption, distribution, metabolism, and excretion (ADME), supported by experimental methodologies and quantitative data.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in preclinical species, primarily in rats, often as a metabolite of its parent compounds, harmine and harmaline. While comprehensive data from direct intravenous and oral administration of this compound are limited in publicly available literature, existing studies provide valuable insights into its systemic behavior.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. Studies involving in situ intestinal perfusion in rats have been instrumental in characterizing its intestinal biotransformation and absorption kinetics. These studies reveal that this compound undergoes significant first-pass metabolism in the intestine, primarily through glucuronidation and sulfation. The extent of absorption and the contribution of intestinal metabolism are dose-dependent.

Distribution

Limited information is available regarding the specific tissue distribution of this compound. As a small molecule, it is expected to distribute into various tissues. Plasma protein binding is a key determinant of its distribution, influencing the fraction of free drug available to exert pharmacological effects and undergo metabolism and excretion.

Metabolism

The primary route of this compound metabolism is phase II conjugation, specifically glucuronidation and sulfation of its phenolic hydroxyl group. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

-

Glucuronidation: This is a high-capacity, low-affinity pathway that results in the formation of this compound-O-glucuronide.

-

Sulfation: This is a low-capacity, high-affinity pathway leading to the formation of this compound-O-sulfate.

Competition between these two pathways has been observed, with sulfation being the predominant pathway at lower this compound concentrations and glucuronidation becoming more significant at higher concentrations. Metabolism occurs in the liver as well as in extrahepatic tissues such as the intestine.

Excretion

The conjugated metabolites of this compound, being more water-soluble, are readily excreted from the body, primarily through urine and bile.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for this compound and its metabolites. It is important to note that much of the data for this compound is derived from studies where its parent compounds were administered.

Table 1: In Vitro Metabolic Kinetic Parameters of this compound in Isolated Rat Hepatocytes

| Parameter | Glucuronidation | Sulfation |

| Km (µM) | 17 ± 5.7 | - |

| Vmax (nmol/min/10⁶ cells) | 2.1 ± 0.3 | 1.2 ± 0.2 (saturated at low concentrations) |

Data from studies on the conjugation of this compound in isolated rat hepatocytes.[1]

Table 2: Pharmacokinetic Parameters of this compound and Harmalol in Beagle Dogs Following Intravenous Administration of Harmine and Harmaline (1.0 mg/kg each)

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t1/2 (h) | Vd (L/kg) | CL (L/h/kg) |

| This compound (from Harmine) | 15.32 ± 2.87 | 0.083 | 25.14 ± 4.63 | 1.85 ± 0.31 | 10.27 ± 2.18 | 4.12 ± 0.76 |

| Harmalol (from Harmaline) | 22.45 ± 4.12 | 0.083 | 38.67 ± 6.98 | 2.01 ± 0.45 | 8.76 ± 1.93 | 3.25 ± 0.61 |

Data from a study on the simultaneous determination of harmine, harmaline, and their metabolites in beagle dog plasma.[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacokinetics and metabolism of this compound.

In Vitro Metabolism using Rat Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound in the presence of liver enzymes.

Materials:

-

Rat liver microsomes (RLM)

-

This compound stock solution (e.g., in DMSO)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

UDPGA (for glucuronidation assays)

-

PAPS (for sulfation assays)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation: Thaw rat liver microsomes on ice. Prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system. For specific conjugation assays, add UDPGA or PAPS to the mixture.

-

Pre-incubation: Pre-incubate the microsomes and the reaction mixture at 37°C for 5 minutes.

-

Initiation: Add this compound to the pre-incubated mixture to initiate the reaction. The final concentration of this compound and microsomal protein should be optimized based on preliminary experiments.[3]

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of this compound in rats following intravenous administration.

Animal Model:

-

Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins for blood sampling.

Dosing:

-

Administer this compound intravenously as a bolus dose through the tail vein. The vehicle and dose concentration should be determined based on solubility and preliminary toxicity studies.

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-determined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

-

Centrifuge the blood samples to obtain plasma.

Sample Processing and Analysis:

-

Protein Precipitation: Precipitate plasma proteins by adding a threefold volume of cold acetonitrile containing an internal standard.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated UPLC-MS/MS method to quantify the concentrations of this compound and its major metabolites.

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), volume of distribution (Vd), and clearance (CL) using non-compartmental analysis software.

Quantification of this compound and its Metabolites by UPLC-MS/MS

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion > Product ion

-

This compound-glucuronide: Precursor ion > Product ion

-

This compound-sulfate: Precursor ion > Product ion

-

Internal Standard: Precursor ion > Product ion

-

Sample Preparation:

-

Protein precipitation of plasma samples with acetonitrile.

Validation:

-

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.[2]

Visualizations

Metabolic Pathway of this compound

Caption: Primary metabolic pathways of this compound via glucuronidation and sulfation.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.

Conclusion

This compound undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, which significantly influences its pharmacokinetic profile. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of this compound's ADME properties. Further research focusing on the specific UGT and SULT isoforms involved in its metabolism and more detailed in vivo pharmacokinetic studies following direct administration of this compound will be crucial for its future development as a potential therapeutic agent. The provided data and protocols serve as a valuable resource for scientists engaged in the research and development of this compound and related β-carboline alkaloids.

References

A Technical Guide to the Fluorescence Properties of Harmol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmol (1-methyl-9H-pyrido[3,4-b]indol-7-ol) is a beta-carboline alkaloid, a class of compounds known for their diverse biological activities and distinct photophysical properties. As a fluorescent molecule, this compound serves as a valuable model compound and a versatile probe in biochemical and cellular research. Its fluorescence is exquisitely sensitive to its local environment, particularly solvent polarity and pH, which allows it to report on the physicochemical properties of its surroundings.

This sensitivity stems from the existence of multiple, interconvertible chemical species in both the ground and excited states, including cationic, neutral, anionic, and zwitterionic/tautomeric forms. Understanding the unique fluorescence signature of each species is critical for leveraging this compound in drug development, as a molecular sensor, and in fundamental biophysical studies. This guide provides a comprehensive overview of this compound's core fluorescence properties, details the experimental protocols for their measurement, and illustrates the key chemical relationships that govern its photophysics.

Core Photophysical Properties

The fluorescence of this compound is characterized by its excitation and emission spectra, quantum yield (ΦF), and fluorescence lifetime (τF). These properties are intrinsically linked to the specific chemical form of this compound present in solution. The existence of different prototropic species—cation, neutral, anion, and zwitterion—each with a distinct electronic structure, results in a complex but informative fluorescence behavior that is highly dependent on environmental pH.

pH-Dependent Fluorescent Species of this compound

The fluorescence of this compound is profoundly influenced by pH due to the protonation or deprotonation of its nitrogen atoms and hydroxyl group. At least four distinct species have been identified or proposed in the literature for this compound and related β-carbolines. In acidic solutions, the pyridinic nitrogen is protonated, forming a cationic species (C) . In near-neutral solutions, the neutral molecule (N) exists. In strongly alkaline conditions, deprotonation can lead to an anionic (A) or a dianionic species . Furthermore, a zwitterion (Z) can be formed in the excited state through a double proton transfer. The interplay between these forms is fundamental to its application as a pH-sensitive probe.

Quantitative Fluorescence Data

The following tables summarize the key photophysical parameters for the different species of this compound. Data for this compound is sparse in the literature; where specific values could not be found, data for the closely related and structurally similar β-carboline, harmane, is provided for comparative context and is noted accordingly.

Table 1: Excitation (λex) and Emission (λem) Maxima of this compound and Harmane Species

| Species | Condition | λex (nm) | λem (nm) | Compound |

| Cationic (C) | Acidic Solution (e.g., pH < 5) | ~350 | ~440 | Harmane[1] |

| Neutral (N) | Alkaline Solution (e.g., pH 10) | Not Specified | ~380 | Harmane[1] |

| Zwitterionic (Z) | Alkaline Solution (e.g., pH > 12) | Not Specified | ~488 | Harmane[1] |

Note: Specific excitation and emission maxima for this compound's distinct species are not well-consolidated in the literature. The values for harmane illustrate the significant spectral shifts that occur between the different prototropic forms.

Table 2: Fluorescence Quantum Yields (ΦF) and Lifetimes (τF)

| Species | Condition | Quantum Yield (ΦF) | Lifetime (τF) | Compound |

| Cationic (C) | 1N Sulfuric Acid | 0.89 | Not Specified | Harmane[1] |

| Neutral (N) | Not Specified | Lower than Cation | Not Specified | General Observation |

| Anionic (A) | Not Specified | Lower than Cation | Not Specified | General Observation |

| Zwitterionic (Z) | Not Specified | Lower than Cation | Not Specified | General Observation |

Note: The cationic form of harmane is reported to be the most fluorescent species with a very high quantum yield[1]. The proton-induced fluorescence quenching rate constant for the monovalent cations of this compound is noted to be considerably less than that for harmaline and harmalol[1].

Environmental Effects on Fluorescence

Effect of pH: Prototropic Equilibria

The equilibrium between the cationic, neutral, and anionic/zwitterionic forms of this compound is directly controlled by the pH of the medium. This relationship can be visualized as a multi-state system where proton concentration dictates the predominant species. In the excited state, the pKa values of the molecule can change significantly, leading to phenomena like Excited-State Intramolecular Proton Transfer (ESIPT), where a proton shifts within the molecule after photoexcitation.[2][3][4][5] This process can lead to the formation of a transient tautomeric or zwitterionic species with a distinct, often red-shifted, fluorescence emission.

Caption: pH-Dependent Equilibria of this compound. *Wavelengths are based on the related compound harmane.

Effect of Solvent: Solvatochromism

Solvent polarity can significantly alter the fluorescence spectra of this compound.[6][7] Generally, polar solvents can stabilize the more polar excited state of a fluorophore relative to its ground state. This stabilization lowers the energy of the excited state, resulting in a red shift (bathochromic shift) of the emission wavelength. This phenomenon, known as solvatochromism, makes this compound a potential probe for reporting on the polarity of its microenvironment, such as within protein binding pockets or cellular membranes. The magnitude of the spectral shift provides information about the change in the dipole moment of the fluorophore upon excitation.

Experimental Protocols

Accurate measurement of this compound's fluorescence properties requires careful sample preparation and standardized instrument settings.

Protocol for Measuring pH-Dependent Fluorescence Spectra

-

Stock Solution Preparation : Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable solvent like DMSO or ethanol.

-

Sample Preparation :

-

Create a series of buffers covering the desired pH range (e.g., pH 2 to 13).

-

For each pH point, dilute the this compound stock solution into the buffer to a final concentration that yields an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Spectra Acquisition :

-

For each sample, measure the absorbance spectrum to determine the absorption maximum (λmax).

-

Using a spectrofluorometer, record the emission spectrum by exciting at the λmax for that pH.

-

Record the excitation spectrum by setting the emission monochromator to the observed emission maximum and scanning the excitation wavelengths.

-

-

Data Analysis : Plot the emission maxima and fluorescence intensity as a function of pH. Use this data to determine the pKa values for the ground and excited states.

Caption: Workflow for pH-Dependent Fluorescence Analysis.

Protocol for Relative Fluorescence Quantum Yield (ΦF) Determination

The comparative method is most commonly used for determining ΦF.[8][9][10][11][12]

-

Standard Selection : Choose a fluorescence standard with a known quantum yield and whose absorption spectrum overlaps with this compound's (e.g., quinine sulfate in 0.5 M H2SO4, ΦF = 0.54).

-

Sample Preparation :

-

Prepare a series of dilute solutions (typically 5-6) of both the this compound sample and the standard in the same solvent.

-

The absorbance of these solutions at the chosen excitation wavelength must be kept low and within a linear range (e.g., 0.01 to 0.1).

-

-

Data Acquisition :

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and identical instrument settings (e.g., slit widths).

-

-

Data Analysis :

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.

-

The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (nX2 / nST2) where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.

-

Applications in Drug Development and Research

The sensitivity of this compound's fluorescence to its environment makes it a useful tool for probing molecular interactions.

This compound as a Fluorescent Probe for Nucleic Acids

This compound and related β-carbolines can interact with DNA and RNA. This binding event often perturbs the local environment of the this compound molecule, leading to a change in its fluorescence properties, such as quenching (a decrease in intensity) or enhancement. This phenomenon can be exploited to study binding affinities, determine binding modes (e.g., intercalation vs. groove binding), and develop fluorescent probes for nucleic acid detection. The change in fluorescence upon binding acts as a signaling mechanism.

Caption: this compound as a Fluorescent Probe for DNA.

References

- 1. researchgate.net [researchgate.net]

- 2. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Excited-State Intramolecular Proton Transfer (ESIPT) of Fluorescent Flavonoid Dyes: A Close Look by Low Temperature Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical control of excited-state reactivity of the anionic green fluorescent protein chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 12. Comparison of methods and achievable uncertainties for the relative and absolute measurement of photoluminescence quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

Harmol Degradation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmol, a β-carboline alkaloid, is the primary human metabolite of the psychoactive compound harmine.[1] It is also found naturally in various plants and some foods.[1][2] Understanding the degradation pathway of this compound is crucial for assessing its pharmacological activity, potential toxicity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the metabolic and photochemical degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways.

The primary metabolic routes for this compound degradation in vivo are Phase II conjugation reactions, specifically glucuronidation and sulfation.[3][4] These processes, occurring predominantly in the liver, enhance the water solubility of this compound, facilitating its excretion.[3][5] In addition to conjugation, cytochrome P450 (CYP) enzymes, which are responsible for the O-demethylation of the parent compound harmine to this compound, may also be involved in further oxidative metabolism of this compound itself.[6][7] Furthermore, this compound can undergo photochemical degradation, a process relevant for in vitro studies and environmental fate.[8][9]

Core Metabolic Degradation Pathways

This compound undergoes extensive metabolism, primarily through two major conjugation pathways:

-

Glucuronidation: This is a high-capacity, lower-affinity pathway where UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid to the hydroxyl group of this compound, forming this compound glucuronide.[3][10]

-

Sulfation: This is a low-capacity, high-affinity pathway where sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to this compound, forming this compound sulfate.[3][11]

While this compound is a metabolite of harmine, which is metabolized by several CYP450 enzymes (CYP1A1, CYP1A2, CYP2C9, CYP2C19, and CYP2D6), the direct oxidative metabolism of this compound by these enzymes is less characterized but is a potential minor pathway.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the enzymatic degradation of this compound.

Table 1: Kinetic Parameters for this compound Glucuronidation and Sulfation in Isolated Rat Hepatocytes [3]

| Parameter | Glucuronidation | Sulfation |

| Km | 17 ± 5.7 µM | - |

| Vmax | 2.1 ± 0.3 nmol/min/10⁶ cells | 1.2 ± 0.2 nmol/min/10⁶ cells |

Note: Sulfation was observed to be saturated at very low concentrations.

Table 2: Kinetic Parameters for this compound Conjugate Transport in Isolated Rat Hepatocytes [3]

| Metabolite | Transport Process | Km (µM) | Vmax (nmol/min/10⁶ cells) |

| This compound Glucuronide | Uptake | 384 ± 63 | 1.8 ± 0.3 |

| This compound Sulfate | High-Affinity Uptake | 33 ± 8 | 0.97 ± 0.2 |

| Low-Affinity Uptake | 452 ± 71 | 25.2 ± 4.1 |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats [4]

| Parameter | Value |

| Total Body Clearance | 60 ml/min (or 200 ml/min/kg) |

| Hepatic Extraction Ratio | 0.7 |

| Total Sulfation Clearance | 52 ml/min |

| Hepatic Clearance | 14 ml/min |

| Extrahepatic Clearance | ~77% of total body clearance |

Table 4: Kinetic Parameters for Guinea-Pig Liver Microsomal Glucuronidation [10]

| Substrate | Km (µM) |

| This compound | 50 |

| Harmalol | 69 |

| UDP-Glucuronic Acid (with this compound) | 220 |

Signaling Pathway Interactions

Recent research has indicated that this compound can influence cellular signaling pathways, particularly the autophagy-lysosome pathway (ALP). This compound has been shown to promote the degradation of α-synuclein, a protein implicated in Parkinson's disease, by activating the AMPK-mTOR-TFEB signaling axis.[12] This activation leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, ultimately enhancing the clearance of pathogenic proteins.[12]

Experimental Protocols

Protocol 1: In Vitro this compound Metabolism in Isolated Rat Hepatocytes[3]

This protocol describes the methodology for studying the conjugation of this compound in isolated rat hepatocytes.

-

Hepatocyte Isolation: Hepatocytes are isolated from male Sprague-Dawley rats by collagenase perfusion of the liver. Cell viability is assessed by trypan blue exclusion.

-

Incubation: Isolated hepatocytes (typically 2 x 10⁶ cells/ml) are incubated in Krebs-bicarbonate buffer supplemented with 1% bovine serum albumin at 37°C under an atmosphere of 95% O₂ / 5% CO₂.

-

Metabolism Assay: The reaction is initiated by adding this compound (at various concentrations) to the hepatocyte suspension. Aliquots are taken at specified time points.

-

Sample Processing: The reaction is terminated by adding a quenching solution (e.g., perchloric acid). The samples are then centrifuged to separate the cells from the incubation medium.

-

Analysis: The concentrations of this compound and its metabolites (this compound sulfate and this compound glucuronide) in the supernatant and cell pellets are determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.

Protocol 2: Forced Photochemical Degradation of this compound[8][9]

This protocol outlines a general procedure for investigating the photochemical degradation of this compound in an aqueous solution.

-

Sample Preparation: A solution of this compound is prepared in an aqueous buffer at a specific pH.

-

Irradiation: The this compound solution is placed in a quartz cuvette and irradiated with a light source (e.g., a UV lamp emitting at a specific wavelength or a solar simulator). Control samples are kept in the dark.

-

Monitoring Degradation: The degradation of this compound is monitored over time by taking aliquots and analyzing them using UV-visible absorption spectroscopy or HPLC.

-

Product Identification: The degradation products are identified using techniques such as HPLC coupled with mass spectrometry (HRESI-MS).

-

ROS Quantification: The formation of reactive oxygen species (ROS), such as hydrogen peroxide, can be quantified using specific assays.

Visualizations

Diagram 1: Metabolic Degradation Pathways of this compound

Caption: Primary metabolic pathways of this compound via Phase II conjugation.

Diagram 2: this compound's Influence on the Autophagy-Lysosome Pathway

References

- 1. psychedelicreview.com [psychedelicreview.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0034217) [hmdb.ca]

- 3. Metabolism of this compound and transport of this compound conjugates in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extrahepatic sulfation and glucuronidation in the rat in vivo. Determination of the hepatic extraction ratio of this compound and the extrahepatic contribution to this compound conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of sulfation and glucuronidation of this compound in the perfused rat liver preparation. Disappearance of aberrances in glucuronidation kinetics by inhibition of sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Contribution of individual cytochrome P450 isozymes to the O-demethylation of the psychotropic beta-carboline alkaloids harmaline and harmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring potooxidative degradation pathways of this compound and harmalol alkaloids in water: effects of pH, excitation sources and atmospheric conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]